molecular formula C10H9NO2 B8507771 7-Acetyloxindole CAS No. 104019-21-8

7-Acetyloxindole

Cat. No. B8507771
CAS RN: 104019-21-8
M. Wt: 175.18 g/mol
InChI Key: HZNHRGBBFZXLTD-UHFFFAOYSA-N
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Description

7-Acetyloxindole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Acetyloxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Acetyloxindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104019-21-8

Product Name

7-Acetyloxindole

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-acetyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H9NO2/c1-6(12)8-4-2-3-7-5-9(13)11-10(7)8/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HZNHRGBBFZXLTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC(=O)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Starting with the appropriate reagents and following the procedure of Preparation K, 7-propionyloxindole, 7-benzoyloxindole, 7-(2-thenoyl)oxindole, 7-(3-thenoyl)oxindole, 5-methyl-7-acetyloxindole, 5-methylthio-7-acetyloxindole, 5-fluoro-7-benzoyloxindole and 5-bromo-7-(2-thenoyl)oxindole are prepared.
Name
7-propionyloxindole
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reactant
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0 (± 1) mol
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reactant
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7-(2-thenoyl)oxindole
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0 (± 1) mol
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reactant
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Name
7-(3-thenoyl)oxindole
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0 (± 1) mol
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reactant
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Name
5-methyl-7-acetyloxindole
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0 (± 1) mol
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reactant
Reaction Step One
Name
5-methylthio-7-acetyloxindole
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0 (± 1) mol
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reactant
Reaction Step One
Name
5-fluoro-7-benzoyloxindole
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0 (± 1) mol
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reactant
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Name
5-bromo-7-(2-thenoyl)oxindole
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 12.57 g. (79 mmoles) of 7-acetylindole in 187 ml. of methylene chloride was added 11.07 g. (82.9 mmoles) of N-chlorosuccinimide and the reaction allowed to stir at room temperature for 2 hours. The solvent was removed in vacuo and the residue treated with 155 ml. of acetic acid and heated to 80° C. Phosphoric acid (80 ml.) was added and the reaction mixture heated to reflux for 9 hours. The mixture was cooled, the acetic acid removed under vacuum and the residue poured into 500 ml. of ice and water. The product was extracted with methylene chloride, 11.91 g. (65% yield), 174°-175° C.
Quantity
79 mmol
Type
reactant
Reaction Step One
Quantity
82.9 mmol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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